(1s,4s)-1-amino-4-methoxycyclohexane-1-carboxylic acid hydrochloride, trans
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Overview
Description
(1s,4s)-1-amino-4-methoxycyclohexane-1-carboxylic acid hydrochloride, trans: is a synthetic organic compound It is a derivative of cyclohexane, featuring an amino group, a methoxy group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexanone, which undergoes a series of reactions to introduce the amino, methoxy, and carboxylic acid groups.
Reaction Steps:
Reaction Conditions: These reactions typically require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced in batch reactors, allowing for precise control over reaction conditions.
Continuous Process: For large-scale production, continuous flow reactors may be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or ketones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can facilitate substitution reactions.
Major Products:
Oxidation Products: Aldehydes, ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry:
Synthesis Intermediate: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Protein Binding: Investigated for its binding affinity to certain proteins.
Medicine:
Pharmaceuticals: Potential precursor in the synthesis of drugs targeting neurological disorders.
Therapeutics: Explored for its therapeutic properties in treating certain diseases.
Industry:
Chemical Manufacturing: Utilized in the production of fine chemicals and specialty compounds.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group may enhance the compound’s lipophilicity, aiding in membrane permeability. The carboxylic acid group can participate in ionic interactions, further modulating biological activity.
Comparison with Similar Compounds
- (1s,4s)-1-amino-4-hydroxycyclohexane-1-carboxylic acid hydrochloride, trans
- (1s,4s)-1-amino-4-ethoxycyclohexane-1-carboxylic acid hydrochloride, trans
Uniqueness:
- Methoxy Group: The presence of the methoxy group distinguishes it from similar compounds, potentially altering its chemical reactivity and biological activity.
- Stereochemistry: The specific (1s,4s) configuration may confer unique binding properties and selectivity in biological systems.
This detailed overview should provide a comprehensive understanding of (1s,4s)-1-amino-4-methoxycyclohexane-1-carboxylic acid hydrochloride, trans, covering its synthesis, reactions, applications, mechanism, and comparisons
Properties
CAS No. |
2680530-16-7 |
---|---|
Molecular Formula |
C8H16ClNO3 |
Molecular Weight |
209.7 |
Purity |
95 |
Origin of Product |
United States |
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